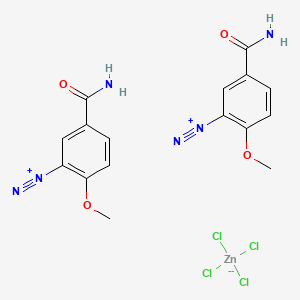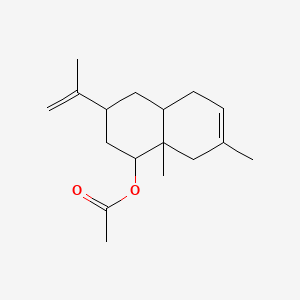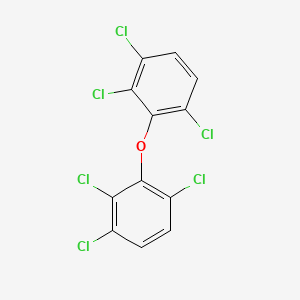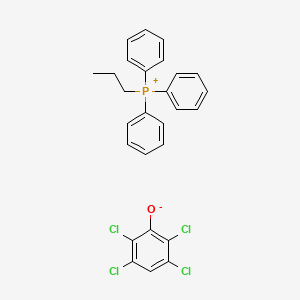
11-Methylpentacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylpentacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation of pentacosane with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: similar hydrocarbons are often produced through fractional distillation of petroleum followed by chemical modification .
化学反応の分析
Types of Reactions: 11-Methylpentacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: It can be oxidized to form alcohols, aldehydes, and carboxylic acids under strong oxidizing conditions.
Reduction: It can be reduced to form simpler hydrocarbons, although this is less common.
Substitution: Halogenation reactions, particularly chlorination and bromination, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: 11-Methylpentacosanol, 11-Methylpentacosanal, and 11-Methylpentacosanoic acid.
Substitution: 11-Chloropentacosane and 11-Bromopentacosane.
科学的研究の応用
11-Methylpentacosane has several applications in scientific research:
作用機序
The mechanism of action of 11-Methylpentacosane is primarily related to its role as a cuticular hydrocarbon in insects. It functions as a chemical signal for sex recognition and mating behaviors. The molecular targets are typically olfactory receptors in insects, which detect the hydrocarbon and trigger behavioral responses .
類似化合物との比較
- 11-Methylhexacosane (C27H56)
- 11-Methylheptacosane (C28H58)
- 5,11-Dimethylpentacosane (C27H56)
Comparison: 11-Methylpentacosane is unique due to its specific methyl branching at the 11th carbon, which influences its physical properties and biological activity. Compared to its analogs, it has a distinct role in insect communication and is often studied for its specific interactions with insect olfactory systems .
特性
CAS番号 |
15689-71-1 |
|---|---|
分子式 |
C26H54 |
分子量 |
366.7 g/mol |
IUPAC名 |
11-methylpentacosane |
InChI |
InChI=1S/C26H54/c1-4-6-8-10-12-14-15-16-17-19-21-23-25-26(3)24-22-20-18-13-11-9-7-5-2/h26H,4-25H2,1-3H3 |
InChIキー |
ZQPLZRKQNMWCPZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


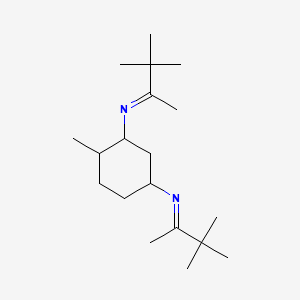


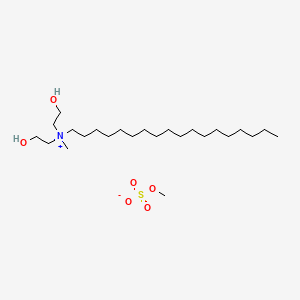
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)
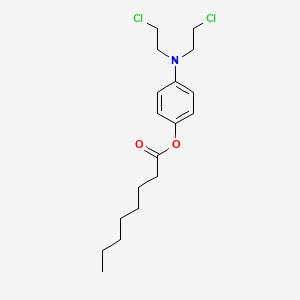
![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)

